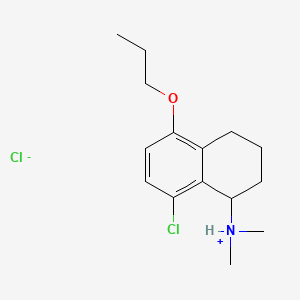
Stearic acid diethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stearic acid diethanolamine salt is a compound formed by the reaction of stearic acid with diethanolamine. It is widely used in various industries due to its surfactant properties, which make it an excellent emulsifying, lubricating, and thickening agent. This compound is commonly found in personal care products, cosmetics, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid diethanolamine salt typically involves the reaction of stearic acid with diethanolamine. One common method is the direct heating of stearic acid and diethanolamine, which results in the formation of the salt. The reaction is usually carried out under vacuum conditions to remove trace water and enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through two main methods:
Direct Heating Method: Stearic acid and diethanolamine are heated together, leading to the formation of the salt. This method is straightforward but may result in lower purity due to the formation of by-products.
Aminolysis Reaction: This method involves the reaction of methyl stearate with diethanolamine under reduced pressure.
化学反応の分析
Types of Reactions: Stearic acid diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of biological samples and as a component in cell culture media.
Medicine: It is found in pharmaceutical formulations, particularly in topical creams and ointments.
Industry: The compound is used in the production of personal care products, such as shampoos, conditioners, and lotions.
作用機序
The mechanism of action of stearic acid diethanolamine salt involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in personal care products, where it helps to evenly distribute ingredients and enhance product performance. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which contribute to its emulsifying and lubricating effects .
類似化合物との比較
Stearic Acid Monoethanolamine Salt: Similar in structure but with only one ethanolamine group.
Stearic Acid Triethanolamine Salt: Contains three ethanolamine groups, offering different emulsifying properties.
Lauric Acid Diethanolamine Salt: Similar surfactant properties but derived from lauric acid instead of stearic acid.
Uniqueness: Stearic acid diethanolamine salt is unique due to its balanced emulsifying and lubricating properties, making it suitable for a wide range of applications. Its ability to form stable emulsions and its compatibility with various ingredients set it apart from other similar compounds .
特性
CAS番号 |
90459-60-2 |
|---|---|
分子式 |
C18H36O2.C4H11NO2 C22H47NO4 |
分子量 |
389.6 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
InChIキー |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
関連するCAS |
38455-64-0 68444-28-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
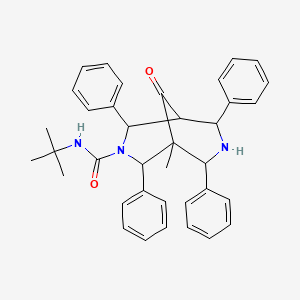
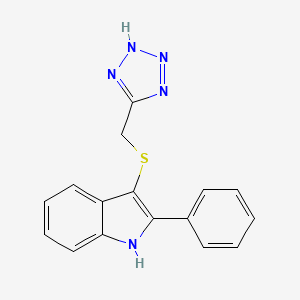
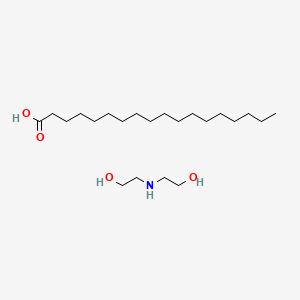
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
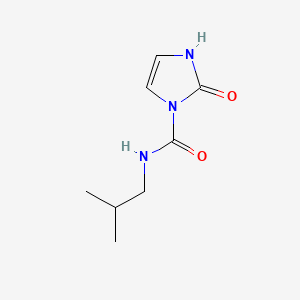
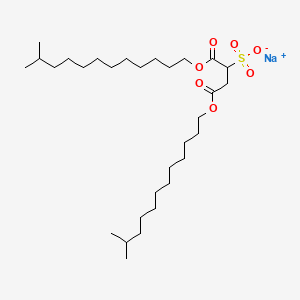


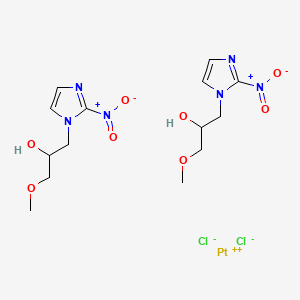
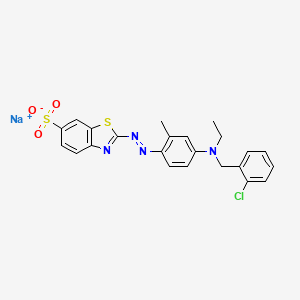

![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)
